3,5-Dichloro-1-isopropylpyrazin-2(1H)-one
Description
Properties
Molecular Formula |
C7H8Cl2N2O |
|---|---|
Molecular Weight |
207.05 g/mol |
IUPAC Name |
3,5-dichloro-1-propan-2-ylpyrazin-2-one |
InChI |
InChI=1S/C7H8Cl2N2O/c1-4(2)11-3-5(8)10-6(9)7(11)12/h3-4H,1-2H3 |
InChI Key |
NVTHHNOQMWSCIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(N=C(C1=O)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Dichloro 1 Isopropylpyrazin 2 1h One
Strategies for 2(1H)-Pyrazinone Core Construction from Acyclic Precursors.nih.govsemanticscholar.org
The construction of the 2(1H)-pyrazinone core from acyclic precursors is a critical step in the synthesis of 3,5-Dichloro-1-isopropylpyrazin-2(1H)-one. Several methods have been developed for this purpose, each with its own advantages and limitations.
Hoornaert's method is a widely used approach for the synthesis of 3,5-dihalo-2(1H)-pyrazinones. nih.govsemanticscholar.org This method involves the reaction of an α-aminonitrile with an excess of an oxalyl halide. nih.govsemanticscholar.org The α-aminonitrile, which provides the N-1 and C-6 substituents of the pyrazinone core, is typically prepared through a Strecker-type reaction involving a primary amine, an aldehyde, and a cyanide source. nih.govsemanticscholar.org
The mechanism of Hoornaert's method involves the initial acylation of the α-aminonitrile to form an oxamoyl halide. This is followed by the addition of HX to the nitrile, tautomerization to an enamine, and subsequent cyclization to yield a cyclic pyrazine-2,3-dione. This intermediate then reacts with an excess of the oxalyl halide, leading to the introduction of the halogen atom at the 3-position. nih.gov
| Reactants | Reagents | Conditions | Product | Yield |
| α-Aminonitrile | Oxalyl halide | Toluene (B28343) or o-dichlorobenzene, 70–100 °C, 4–6 h or room temperature, several days | 3,5-Dihalo-2(1H)-pyrazinone | Moderate to good |
Another method for the synthesis of the 2(1H)-pyrazinone core involves the condensation of an α-amino ketone or α-amino aldehyde with an α-haloacetyl halide. nih.gov This approach, first reported by Tota and Elderfield in 1942, allows for the preparation of 5,6-disubstituted and 3,5,6-trisubstituted 2(1H)-pyrazinones with different substituents. nih.gov
The synthesis involves the condensation of the two starting materials to form a ketoamide. Treatment of the resulting ketoamide with ammonia (B1221849) in the presence of sodium iodide affords a dihydropyrazine, which is then oxidized to the corresponding pyrazinone by air. nih.gov
| Reactants | Reagents | Conditions | Product | Yield |
| α-Amino ketone/aldehyde | α-Haloacetyl halide | Ammonia, sodium iodide | 2(1H)-Pyrazinone | Varies |
The Jones and Karmas/Spoerri method is a one-pot condensation of an α-amino acid amide and a 1,2-dicarbonyl compound. semanticscholar.org This method, first described by R. G. Jones in 1949, leads to the formation of the bonds between N-1 and C-6, and N-4 and C-5. semanticscholar.org The regioselectivity of this reaction has been the subject of several studies aimed at optimizing the reaction conditions. semanticscholar.org
| Reactants | Reagents | Conditions | Product | Yield |
| α-Amino acid amide | 1,2-Dicarbonyl compound | Varies | 2(1H)-Pyrazinone | Varies |
Regioselective Halogenation Approaches for 3,5-Dichlorination in Pyrazinone Systems.nih.govsemanticscholar.org
The introduction of chlorine atoms at the 3 and 5 positions of the pyrazinone ring is a crucial step in the synthesis of this compound. This is typically achieved through regioselective halogenation.
One of the most effective methods for the 3,5-dichlorination of pyrazinones is Hoornaert's method, which utilizes an excess of oxalyl chloride to introduce both chlorine atoms in a single step. nih.govsemanticscholar.org The use of N-chlorosuccinimide (NCS) in a solvent such as 1,2-dichloroethane (B1671644) is another common method for the introduction of chlorine at the C-6 position. semanticscholar.org
| Substrate | Reagent | Conditions | Product |
| 2(1H)-Pyrazinone | Oxalyl chloride | Toluene or o-dichlorobenzene, 70–100 °C | 3,5-Dichloro-2(1H)-pyrazinone |
| 6-Methylpyrazinedione | N-Chlorosuccinimide (NCS) | 1,2-Dichloroethane (DCE) | 6-Chloro-2(1H)-pyrazinone |
Introduction of the 1-Isopropyl Moiety: Synthetic Strategies and Challenges.nih.govsemanticscholar.org
The introduction of the isopropyl group at the N-1 position of the pyrazinone ring can be achieved through various synthetic strategies. One common approach is the use of a primary amine bearing the isopropyl group in the initial Strecker-type reaction to form the α-aminonitrile precursor. nih.govsemanticscholar.org
Challenges in this step may include the nucleophilicity of the primary amine. If the amine is poorly nucleophilic, a two-step procedure involving the synthesis of an imine followed by reaction with TMSCN may be necessary. nih.gov The use of the salt of the α-aminonitrile is also recommended to avoid the formation of symmetrical oxamides. nih.gov
| Precursor | Reagent | Conditions | Product |
| Isopropylamine, aldehyde, cyanide source | - | Strecker-type reaction | α-(Isopropylamino)nitrile |
| Imine | TMSCN | - | α-(Isopropylamino)nitrile |
Optimization of Reaction Conditions and Yields for this compound Synthesis.nih.govsemanticscholar.org
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include temperature, solvent, reaction time, and the choice of reagents.
For instance, in Hoornaert's method, the reaction can be carried out at elevated temperatures (70–100 °C) for a shorter duration (4–6 hours) or at room temperature for several days. nih.govsemanticscholar.org The choice of solvent, such as toluene or o-dichlorobenzene, can also influence the reaction outcome. nih.govsemanticscholar.org
| Parameter | Conditions | Effect on Yield/Purity |
| Temperature | 70–100 °C vs. Room Temperature | Higher temperature reduces reaction time |
| Solvent | Toluene vs. o-Dichlorobenzene | Can affect solubility and reaction rate |
| Reaction Time | 4–6 hours vs. Several days | Shorter time at higher temperature |
| Reagents | Oxalyl chloride vs. Oxalyl bromide | Determines the halogen in the final product |
| Catalyst | - | - |
| Microwave Irradiation | Yes/No | Can significantly reduce reaction time |
Biomimetic Synthesis Approaches for Pyrazinone Alkaloids and Analogs
Biomimetic synthesis attempts to replicate the probable biosynthetic pathways of natural products in a laboratory setting. For pyrazine (B50134) and pyrazinone alkaloids, these strategies often leverage amino acids as fundamental building blocks, mirroring their biogenesis in nature.
A significant biomimetic approach for producing 2,5-disubstituted pyrazine alkaloids involves the dimerization of α-amino aldehydes derived from common amino acids. nih.govnih.gov This method is considered a viable biosynthetic route to these natural products. nih.gov The process begins with the generation of α-amino aldehyde intermediates. A common laboratory method to achieve this is through the hydrogenolysis of their N-Cbz-protected precursors. nih.govnih.gov Following their formation, these unstable aldehydes undergo a spontaneous dimerization and subsequent oxidation, often by air, in a one-pot reaction to yield the symmetrical 2,5-disubstituted pyrazine core. nih.gov The choice of solvent is crucial for facilitating the sequence of hydrogenolysis, dimerization, and oxidation efficiently. nih.gov
Table 1: Examples of Biomimetic Pyrazine Synthesis via α-Amino Aldehyde Dimerization nih.gov
| Amino Acid Precursor | Generated α-Amino Aldehyde | Resulting 2,5-Disubstituted Pyrazine Alkaloid |
| Cbz-L-valinal | L-Valinal | 2,5-Diisopropylpyrazine |
| Cbz-L-tryptophanal | L-Tryptophanal | 2,5-Bis(3-indolylmethyl)pyrazine |
| Cbz-L-phenylalaninal | L-Phenylalaninal | Actinopolymorphol C |
Another synthetic strategy, while a total synthesis, incorporates biomimetic elements for constructing the pyrazinone ring of marine alkaloids like (-)-hamacanthin A. This approach involves the coupling of two distinct fragments derived from amino acids. acs.org Specifically, the synthesis couples a 3-indolyl-α-oxoacetyl chloride with a (1R)-1-(indol-3-yl)-2-azidoethylamine. The resulting azido-ketone intermediate then undergoes an intramolecular Staudinger-aza-Wittig reaction sequence to form the central 5,6-dihydropyrazinone ring system. acs.org This method highlights the construction of the core heterocycle from precursors that resemble amino acid metabolites.
The formation of 2,5-diketopiperazines (2,5-DKPs), which are structural isomers of dihydroxypyrazines, represents another well-established biomimetic pathway. These structures are commonly formed through the dimerization of two amino acids. This fundamental transformation is a key step in the biosynthesis of complex alkaloids like the fumiquinazolines, which contain a pyrazino[1,2-b]quinazoline-3,6-dione framework. scielo.brresearchgate.net Synthetic approaches to these related heterocyclic systems often utilize sequential couplings of L-amino acids to build the core structure, mimicking the natural assembly process. scielo.brresearchgate.net
Mechanistic Investigations of 3,5 Dichloro 1 Isopropylpyrazin 2 1h One Formation and Reactivity
Detailed Reaction Mechanisms for Pyrazinone Ring Closure and Halogenation
The most general and widely employed method for the synthesis of 3,5-dihalo-2(1H)-pyrazinones is Hoornaert's method. nih.gov This process involves the reaction of an α-aminonitrile with an excess of an oxalyl halide. The α-aminonitrile, which provides the N-1 and C-6 substituents of the final pyrazinone, is typically prepared via a Strecker-type reaction from a primary amine (isopropylamine in this case), an aldehyde, and a cyanide source. nih.gov
The reaction mechanism for the formation of the 3,5-dichloro-1-isopropylpyrazin-2(1H)-one ring system is a multi-step process. nih.gov It begins with the acylation of the α-aminonitrile by oxalyl chloride. This is followed by an intramolecular cyclization and subsequent halogenation steps to yield the final dichlorinated pyrazinone scaffold.
The formation of the pyrazinone ring proceeds through distinct and crucial intermediates that dictate the course of the reaction. nih.gov
Oxamoyl Halide Formation: The first step is the acylation of the nitrogen atom of the α-aminonitrile with oxalyl chloride. This electrophilic attack forms an N-acylated intermediate, specifically an oxamoyl chloride. This intermediate is key to forming the N-1/C-2 bond of the pyrazinone ring. nih.gov
Cyclization to Pyrazine-2,3-dione: Following the initial acylation, a sequence involving the addition of HCl (generated in situ) to the nitrile group occurs. Tautomerization of the resulting species to an enamine sets the stage for an intramolecular cyclization. This ring-closure step forms the N-4/C-3 bond, leading to the formation of a cyclic pyrazine-2,3-dione intermediate. nih.gov
Halogenation: The pyrazine-2,3-dione intermediate does not persist. It reacts with the excess oxalyl halide present in the reaction mixture. This final stage involves the introduction of halogen atoms at the C-3 and C-5 positions, accompanied by the release of carbon dioxide (CO₂) and carbon monoxide (CO), to afford the stable this compound. nih.gov
Table 1: Key Intermediates in the Formation of this compound
| Intermediate Type | Structure Name | Role in the Reaction Pathway |
|---|---|---|
| Acyclic Precursor | N-(1-cyano-2-methylpropyl)oxamoyl chloride | Formed from the initial acylation of the α-aminonitrile; contains the future N-1, C-2, and C-6 atoms. nih.gov |
| Cyclic Intermediate | 1-isopropylpyrazine-2,3-dione | Formed via intramolecular cyclization; represents the core heterocyclic ring before halogenation. nih.gov |
Influence of Steric and Electronic Effects of the Isopropyl Substituent on Reactivity and Selectivity
The substituent at the N-1 position of the pyrazinone ring plays a significant role in modulating the molecule's reactivity and the efficiency of its synthesis. In the case of this compound, the isopropyl group exerts notable steric and electronic effects.
Steric Effects: The isopropyl group is sterically bulky. Research has shown that bulky groups at the N-1 position can lower the yields of the Hoornaert synthesis. This is attributed to inefficient conversion of the pyrazine-2,3-dione intermediate into the final dihalopyrazinone. nih.gov The steric hindrance presented by the isopropyl group likely impedes the approach of the halogenating agent (oxalyl chloride) to the cyclic intermediate, thus slowing down the final crucial halogenation steps.
Electronic Effects: As an alkyl group, the isopropyl substituent is weakly electron-donating through an inductive effect (+I). This effect slightly increases the electron density on the nitrogen atom to which it is attached. While the pyrazinone ring is inherently electron-poor due to the two electronegative ring nitrogens and the carbonyl group, the electron-donating nature of the isopropyl group can subtly modulate the electrophilicity of the ring carbons. However, in the context of reactions like nucleophilic aromatic substitution, the powerful electron-withdrawing character of the heterocyclic system generally overrides the modest donating effect of the N-1 alkyl substituent.
Chemical Transformations of the this compound Scaffold
The this compound core is a versatile platform for further chemical modification, primarily through reactions that take advantage of its halogenated and electron-deficient nature.
The pyrazinone ring is considered electron-poor, a characteristic that makes it susceptible to Nucleophilic Aromatic Substitution (S_NAr). masterorganicchemistry.comyoutube.com This reactivity is in contrast to electron-rich aromatic systems like benzene, which typically undergo electrophilic substitution. The presence of two chlorine atoms, which are effective leaving groups, on the electron-deficient pyrazinone core makes this scaffold highly reactive towards nucleophiles. nih.gov
The reaction proceeds via an addition-elimination mechanism. masterorganicchemistry.com A nucleophile attacks one of the halogen-bearing carbon atoms (C-3 or C-5), leading to the formation of a negatively charged Meisenheimer-like intermediate. masterorganicchemistry.com Aromaticity is temporarily disrupted in this intermediate but is restored upon the expulsion of the chloride ion.
Studies have shown that the C-3 position, being part of an imidoyl chloride moiety, can be selectively derivatized with a variety of nucleophiles, including amines. nih.gov The regioselectivity of the substitution can be influenced by the electronic properties of other substituents on the pyrazine (B50134) ring. researchgate.net
Table 2: Examples of Nucleophilic Aromatic Substitution on Dihalopyrazinone Systems
| Nucleophile Type | Example Nucleophile | Resulting Functional Group |
|---|---|---|
| Nitrogen Nucleophile | Amine (R-NH₂) | Amino group (-NHR) nih.gov |
| Nitrogen Nucleophile | tert-butyl carbamate | Carbamate group nih.gov |
| Nitrogen Nucleophile | tert-butylurea | Urea derivative nih.gov |
Pyrazinone derivatives can participate in cycloaddition reactions, most notably 1,3-dipolar cycloadditions. wikipedia.org This type of reaction involves a 1,3-dipole reacting with a "dipolarophile" (typically an alkene or alkyne) to form a five-membered ring. wikipedia.orgresearchgate.net
For a pyrazinone to act as a 1,3-dipole, it must first be converted into a suitable reactive intermediate. 2(1H)-Pyrazinones can be transformed into 3-oxidopyrazinium ylides, which are a class of azomethine ylides. researchgate.netnih.gov These ylides are effective 1,3-dipoles. The cycloaddition of a 3-oxidopyrazinium ylide with a dipolarophile, such as an acrylate (B77674) derivative, can lead to the formation of complex bicyclic systems like 3,8-diazabicyclo[3.2.1]octanes or 2,5-diazabicyclo[2.2.2]octanes. researchgate.net The specific bicyclic product formed can depend on the substituents on both the ylide and the dipolarophile. researchgate.net This synthetic route provides a powerful method for rapidly building molecular complexity from the pyrazinone scaffold. mdpi.com
Table 3: Components in 1,3-Dipolar Cycloaddition of Pyrazinone Derivatives
| Reaction Component | Role | Example |
|---|---|---|
| 3-Oxidopyrazinium | 1,3-Dipole | Derived from the parent 2(1H)-pyrazinone. researchgate.net |
| Alkene | Dipolarophile | Methyl acrylate, tert-butyl acrylate. researchgate.net |
| Alkyne | Dipolarophile | Dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov |
| Fused Bicyclic Heterocycle | Product | 3,8-diazabicyclo[3.2.1]octane. researchgate.net |
Spectroscopic Data for this compound Not Publicly Available
Following a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the compound This compound (CAS No. 66346-67-0) is not publicly available.
Extensive queries were conducted to locate specific data pertaining to the advanced spectroscopic characterization and structural elucidation of this molecule, as requested. The search aimed to find primary literature or database entries containing:
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy data, including ¹H and ¹³C chemical shifts, coupling patterns, and two-dimensional NMR correlations (COSY, HSQC, HMBC).
High-Resolution Mass Spectrometry (HRMS) data for precise molecular formula determination and analysis of fragmentation pathways.
Vibrational Spectroscopy (FT-IR) data to identify functional groups and establish a molecular fingerprint.
Ultraviolet-Visible (UV-Vis) Spectroscopy data to understand electronic transitions and conjugation effects.
Despite a thorough investigation, no published papers, patents, or public spectral libraries containing this specific information could be identified. While general principles of these analytical techniques and data for structurally related, but distinct, compounds such as other pyrazinones and dichlorinated heterocyclic systems are available, this information cannot be used to accurately describe the specific spectral characteristics of this compound.
Therefore, it is not possible to generate a scientifically accurate article with the detailed research findings and data tables as specified in the request. The creation of such an article would require access to primary experimental data that has not been published in the accessible scientific domain.
Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Dichloro 1 Isopropylpyrazin 2 1h One
Computational Chemistry and Theoretical Studies of 3,5 Dichloro 1 Isopropylpyrazin 2 1h One
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3,5-Dichloro-1-isopropylpyrazin-2(1H)-one, DFT calculations would provide fundamental insights into its molecular properties.
Electronic Structure: DFT calculations would elucidate the arrangement of electrons within the molecule. This includes mapping the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity.
Stability: By calculating the total electronic energy of the molecule, DFT can predict its thermodynamic stability. Different conformations of the isopropyl group relative to the pyrazinone ring could be modeled to identify the most stable, lowest-energy geometry. Vibrational frequency calculations can confirm that the optimized structure corresponds to a true energy minimum.
Reactivity Prediction: DFT is used to calculate various global chemical reactivity descriptors. researchgate.net These descriptors, derived from the energies of the frontier molecular orbitals, help in understanding and predicting the behavior of the molecule in chemical reactions.
A hypothetical data table for DFT-derived properties of this compound might look as follows:
| Parameter | Description | Hypothetical Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 eV |
| Ionization Potential | The minimum energy required to remove an electron | 6.5 eV |
| Electron Affinity | The energy released when an electron is added | 1.2 eV |
| Electronegativity (χ) | The ability of an atom to attract a shared pair of electrons | 3.85 eV |
| Hardness (η) | Resistance to change in electron distribution | 2.65 eV |
| Softness (S) | The reciprocal of hardness, indicates reactivity | 0.38 eV⁻¹ |
| Electrophilicity Index (ω) | A measure of the electrophilic nature of a molecule | 2.79 eV |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. youtube.com An MD simulation of this compound would reveal its dynamic behavior over time.
Conformational Analysis: The isopropyl group attached to the nitrogen atom of the pyrazinone ring can rotate, leading to different molecular conformations. MD simulations can explore the potential energy surface of the molecule to identify the most populated and energetically favorable conformations in a given environment (e.g., in a solvent like water or an organic solvent). researchgate.netmdpi.com
Dynamic Behavior: These simulations track the trajectories of atoms over time, providing a movie-like view of molecular motion. nih.gov This can reveal fluctuations in bond lengths, bond angles, and dihedral angles. Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be calculated to assess the stability of the molecule's structure and the flexibility of specific regions, respectively. youtube.com For instance, the RMSF would indicate the degree of movement of the chlorine atoms and the isopropyl group relative to the more rigid pyrazinone ring.
In Silico Docking Studies to Predict Molecular Interactions with Biological Targets
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govnih.gov This is widely used in drug discovery to predict how a molecule like this compound might interact with a biological target, such as a protein or enzyme.
The process would involve:
Target Selection: Identifying a protein whose function might be modulated by this molecule. Given the pyrazinone core, potential targets could include kinases or other enzymes where similar heterocyclic structures are known to bind.
Binding Pose Prediction: A docking algorithm would place the this compound molecule into the active site of the target protein in various orientations and conformations.
Scoring: Each pose would be assigned a score that estimates the binding affinity. Lower scores typically indicate a more favorable binding interaction.
The results would identify the most likely binding mode and the specific amino acid residues in the protein that interact with the molecule. These interactions could include hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the chlorine atoms).
A hypothetical summary of docking results might be presented as follows:
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |
| Kinase X | -8.5 | Lys72, Leu130 | Hydrogen Bond, Hydrophobic |
| Enzyme Y | -7.2 | Val34, Phe89 | Hydrophobic |
| Receptor Z | -6.9 | Ser12, Trp54 | Hydrogen Bond, Pi-Stacking |
Quantitative Structure-Property Relationship (QSPR) Modeling for Electronic and Reactivity Descriptors
Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that relate the chemical structure of a compound to its physicochemical properties. nih.govnih.gov For this compound, a QSPR model could be developed or used to predict various properties based on its molecular descriptors.
Descriptor Calculation: A wide range of molecular descriptors for this compound would be calculated. These can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices.
3D descriptors: Molecular surface area, volume.
Electronic descriptors: Dipole moment, polarizability (often derived from DFT calculations).
Model Application: If a QSPR model for a specific property (e.g., solubility, boiling point, or a reactivity parameter) has been established using a dataset of other molecules, the descriptors for this compound could be fed into this model to predict that property. This allows for the estimation of properties without the need for experimental measurement. researchgate.net
Charge Density Analysis and Electrostatic Potential Mapping
Charge density analysis and electrostatic potential (ESP) mapping are crucial for understanding a molecule's reactivity and intermolecular interactions. researchgate.netresearchgate.net
Charge Density Analysis: This analysis, typically performed using the output of a DFT calculation, determines the distribution of electron density throughout the molecule. It can reveal which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). For this compound, this would likely show negative charge accumulation around the oxygen and chlorine atoms and positive charge on the carbon atoms of the pyrazinone ring.
Electrostatic Potential (ESP) Map: The ESP map is a visual representation of the electrostatic potential on the surface of the molecule. scispace.com It is color-coded to indicate regions of negative, positive, and neutral potential.
Red regions (negative potential) are typically found around electronegative atoms like oxygen and would indicate likely sites for electrophilic attack.
Blue regions (positive potential) would be expected near hydrogen atoms and indicate sites for nucleophilic attack.
Green regions represent areas of neutral potential.
The ESP map for this compound would be invaluable for predicting how it would interact with other molecules, including biological targets. youtube.com For example, the negative potential regions could form hydrogen bonds with donor groups in a protein's active site.
Structure Activity Relationship Sar Studies of 3,5 Dichloro 1 Isopropylpyrazin 2 1h One and Its Analogues
General Principles of SAR in Pyrazinone-Containing Compounds
The pyrazinone scaffold is a versatile heterocyclic motif found in numerous biologically active compounds. acs.org SAR studies on pyrazinone derivatives have revealed several general principles that govern their biological activity. The core pyrazinone ring itself is often essential for activity, and modifications to this core can lead to significant changes in biological function. nih.gov The nature and position of substituents on the pyrazinone ring play a crucial role in determining the compound's interaction with its biological target. researchgate.net
Key aspects of SAR in pyrazinone-containing compounds include:
Substitution Patterns: The introduction of various functional groups at different positions on the pyrazinone ring can dramatically alter biological activity. For instance, in a series of pyrazinoic acid analogs, substitutions at the 3 and 5 positions were found to be critical for antimycobacterial potency. nih.govumn.edu
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can influence the electronic distribution within the pyrazinone ring, thereby affecting its binding affinity to target proteins.
Steric Factors: The size and shape of substituents can impact how a molecule fits into the binding pocket of a receptor or enzyme. Bulky groups may enhance or hinder activity depending on the specific target.
A study on pyridazinone derivatives, structurally related to pyrazinones, highlighted that their anti-inflammatory activity was not necessarily linked to their agonist activity at N-formyl peptide receptors (FPRs), suggesting that different structural features could be responsible for these distinct biological effects. nih.gov This underscores the complexity of SAR and the potential for a single scaffold to exhibit multiple modes of action depending on its substitution pattern.
Influence of Halogen Substituents at C-3 and C-5 on Biological Interactions and Potency
Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical and biological properties. mdpi.commanchester.ac.uk In the context of pyrazinone derivatives, the presence of halogens, particularly at the C-3 and C-5 positions, can have a profound impact on their biological interactions and potency. The nature of the halogen (fluorine, chlorine, bromine, or iodine) is a key determinant of its effect. rsc.org
Research on various heterocyclic compounds has demonstrated that halogen substitution can influence:
Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a biological target, which can enhance binding affinity. manchester.ac.uk
Lipophilicity and Membrane Permeability: The introduction of halogens generally increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes. mdpi.com
Metabolic Stability: Halogenation can block sites of metabolism, leading to a longer half-life of the compound in the body.
Potency: The size and electronegativity of the halogen atom can significantly alter the potency of a compound. For example, in a series of sulfur-containing flavonoids, moving from fluorine to iodine resulted in a substantial increase in antibacterial activity, suggesting that atomic size was a more critical factor than polarity in that specific case. nih.gov
In the case of 3,5-dichloro-1-isopropylpyrazin-2(1H)-one, the two chlorine atoms at the C-3 and C-5 positions are expected to significantly influence its electronic properties and potential for biological interactions. The electron-withdrawing nature of the chlorine atoms would decrease the electron density of the pyrazinone ring.
Table 1: Influence of Halogen Substituents on Biological Activity in Heterocyclic Compounds
| Compound Class | Halogen Substituent | Position | Observed Effect on Biological Activity | Reference |
| Sulfur-containing flavonoids | F, Cl, Br, I | Various | Increased antibacterial activity with increasing atomic size (F < Cl < Br < I). nih.gov | nih.gov |
| Cobalt bis(dicarbollide) derivatives | F, Cl, Br, I | Various | Increasing atomic mass of the halogen improved antibacterial activity. rsc.org | rsc.org |
| Pyrazinoic acid analogs | Alkylamino | 3 and 5 | Up to 5 to 10-fold more potent than the parent compound against Mycobacterium tuberculosis. nih.govumn.edu | nih.govumn.edu |
Role of the 1-Isopropyl Group in Modulating Receptor Binding and Selectivity
The substituent at the N-1 position of the pyrazinone ring is crucial for modulating receptor binding and selectivity. In the case of this compound, the 1-isopropyl group is a key structural feature. The size, shape, and lipophilicity of this group can significantly influence how the molecule interacts with its biological target.
The isopropyl group, being a branched alkyl chain, introduces a degree of steric bulk at the N-1 position. This can have several consequences:
Hydrophobic Interactions: The nonpolar nature of the isopropyl group can lead to favorable hydrophobic interactions with complementary pockets in a receptor or enzyme active site.
Selectivity: The specific size and shape of the isopropyl group can be a key determinant of selectivity for one biological target over another. Receptors and enzymes have uniquely shaped binding sites, and a substituent that fits well in one may not fit in another.
In a study on the direct modification of a 3-hydroxypyrazine, selective alkylation at the nitrogen atom was achieved, demonstrating the feasibility of introducing various groups at this position to explore SAR. rsc.orgresearchgate.net This highlights the potential for fine-tuning the biological activity and selectivity of pyrazinone derivatives by modifying the N-1 substituent.
Correlation between Structural Features of the Pyrazinone Core and Diverse Biological Activities
The pyrazinone core is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in compounds with diverse biological activities. acs.org These activities include antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activity is often determined by the nature and arrangement of substituents on the pyrazinone ring.
Antimicrobial Activity: Pyrazinamide, a pyrazine-containing drug, is a cornerstone of tuberculosis treatment. nih.govnih.gov Its active form, pyrazinoic acid, targets the enzyme PanD in Mycobacterium tuberculosis. nih.govumn.edu SAR studies on pyrazinoic acid analogs have shown that substitutions at the 3 and 5 positions can enhance antimicrobial potency. nih.govumn.edu Pyrazinone natural products have also been shown to be involved in bacterial quorum sensing and virulence regulation. acs.org
Anticancer Activity: Pyrazoline derivatives, which are structurally related to pyrazinones, have been investigated as potential anticancer agents. researchgate.net Some pyrazoline-based compounds have shown promising activity against various cancer cell lines. researchgate.net The anticancer activity of these compounds is often linked to their ability to inhibit specific enzymes involved in cancer cell proliferation, such as carbonic anhydrases or histone acetyltransferases. nih.govnih.gov A series of 1,4-pyrazine-containing compounds were identified as inhibitors of p300/CBP histone acetyltransferases, with potent anti-proliferative activity against cancer cells. nih.gov
Anti-inflammatory Activity: Pyridazinone derivatives have been identified as having anti-inflammatory properties by inhibiting pathways such as the NF-κB signaling cascade. nih.gov The pyridazinone structure is considered a valuable scaffold for developing new anti-inflammatory drugs. nih.gov Some pyrazolone (B3327878) derivatives have also shown anti-inflammatory and analgesic activities, with some acting as cyclooxygenase (COX) inhibitors. bohrium.comnih.gov
Table 2: Biological Activities of Pyrazinone and Related Heterocyclic Scaffolds
| Scaffold | Biological Activity | Target/Mechanism of Action | Reference |
| Pyrazinoic Acid | Antimycobacterial | PanD inhibition in M. tuberculosis | nih.govumn.edu |
| 1,4-Pyrazine | Anticancer | p300/CBP HAT inhibition | nih.gov |
| Pyridazinone | Anti-inflammatory | Inhibition of NF-κB signaling | nih.gov |
| Pyrazolone | Anti-inflammatory | COX inhibition | bohrium.com |
| Pyrazoline | Anticancer | Carbonic anhydrase inhibition | nih.gov |
Design Principles for Modulating Biological Target Selectivity through Strategic Substitutions
Achieving selectivity for a specific biological target is a major goal in drug design, as it can minimize off-target effects and improve the safety profile of a drug. Strategic substitutions on the pyrazinone core are a key tool for modulating target selectivity.
The following principles guide the design of selective pyrazinone-based compounds:
Exploiting Unique Features of the Target Binding Site: A detailed understanding of the three-dimensional structure of the target protein is invaluable. By designing substituents that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) with unique residues in the binding pocket, selectivity can be enhanced. oncodesign-services.com
Varying Substituent Size and Shape: The steric bulk of substituents can be systematically varied to probe the dimensions of the binding site. A substituent that is too large may prevent binding to one target, while fitting perfectly into the larger binding site of another.
Modulating Electronic Properties: The electronic properties of substituents can be tuned to optimize interactions with the target. For example, a hydrogen bond acceptor on the ligand can be positioned to interact with a hydrogen bond donor on the protein.
Bioisosteric Replacement: This involves replacing a functional group with another group that has similar physical or chemical properties, but which may lead to improved selectivity or other desirable properties. nih.gov For example, replacing a phenyl ring with a different heteroaromatic ring can alter the interaction profile of the molecule.
A study on pyrazoline-based carbonic anhydrase inhibitors demonstrated how different substitution patterns on the pyrazoline ring led to varying inhibitory activity against different carbonic anhydrase isoforms, highlighting the potential for achieving selectivity through strategic substitutions. nih.gov
Cheminformatics Approaches for Identifying Key Pharmacophores and Structural Motifs
Cheminformatics plays a crucial role in modern drug discovery by using computational methods to analyze large datasets of chemical structures and biological activities. oncodesign-services.com These approaches are particularly useful for identifying key pharmacophores and structural motifs responsible for the biological activity of a series of compounds.
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. It defines the spatial arrangement of features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.
Cheminformatics techniques used for pharmacophore identification include:
3D-QSAR (Quantitative Structure-Activity Relationship): These methods build a statistical model that correlates the 3D properties of molecules with their biological activity. This can help to identify the key regions of a molecule that are important for activity.
Pharmacophore Modeling: This involves aligning a set of active molecules and identifying the common structural features that are responsible for their activity. nih.govnih.gov These models can then be used to virtually screen large compound libraries to identify new potential hits. nih.govnih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. By analyzing the docked poses of a series of compounds, it is possible to identify key interactions and refine pharmacophore models.
For pyrazinone derivatives, cheminformatics approaches can be used to:
Identify the common pharmacophoric features of active compounds against a particular target.
Understand the structural basis for selectivity between different targets.
Guide the design of new analogs with improved potency and selectivity.
For example, pharmacophore modeling studies on pyrazole (B372694) derivatives have successfully identified key features for their anti-proliferative and PDE4 inhibitory activities. nih.govnih.gov
Mechanistic Studies of Biological Activities Associated with 3,5 Dichloro 1 Isopropylpyrazin 2 1h One
Molecular Mechanisms of Interaction with Biological Targets
Enzyme Inhibition Mechanisms (e.g., Reverse Transcriptase, Thrombin)
There is no available scientific literature detailing the specific inhibitory effects of 3,5-Dichloro-1-isopropylpyrazin-2(1H)-one on enzymes such as reverse transcriptase or thrombin.
Receptor Agonism or Antagonism (e.g., Thyroid Hormone Receptor β)
No studies were found that investigate the interaction of this compound with the thyroid hormone receptor β or any other specified receptors.
Cellular Pathway Modulation by Pyrazinone Derivatives
While no information is available for the specific isopropyl derivative, a study on a family of 3,5-dichloropyrazin-2(1H)-one derivatives has shed some light on their cellular effects, primarily in fungi.
Effects on Cellular Aggregation and Biofilm Formation
There is no specific information in the reviewed literature concerning the effects of this compound on bacterial cellular aggregation or biofilm formation.
Influence on Gene Transcription and Virulence Factors
Research on the broader class of 3,5-dichloropyrazin-2(1H)-one derivatives has indicated a potential influence on gene expression. In a study on the fungicidal activity of these compounds against Candida albicans, a genome-wide analysis in the model organism Saccharomyces cerevisiae was used to elucidate the mechanism. This analysis revealed that genes involved in vacuolar functions and DNA-related processes are significant in the cellular response to these compounds nih.gov. The most active derivatives in this study were noted to induce the accumulation of reactive oxygen species in C. albicans nih.gov. It is important to note that these findings relate to the general class of compounds and not specifically to the 1-isopropyl derivative, and the context is antifungal, not antibacterial, virulence.
Mode of Action in Antimicrobial Contexts (e.g., against Staphylococcus aureus)
No studies detailing the mode of action of this compound against Staphylococcus aureus were identified in the scientific literature. The available research on related compounds has focused on their fungicidal, rather than antibacterial, properties nih.gov.
Synthetic Applications of 3,5 Dichloro 1 Isopropylpyrazin 2 1h One As a Chemical Building Block
Utilization as a Versatile Intermediate in Organic Synthesis
The 2(1H)-pyrazinone ring is the central core in a variety of natural products and has been identified as a key building block for numerous synthetic applications in materials science and medicinal chemistry. rsc.orgnih.gov The title compound, 3,5-Dichloro-1-isopropylpyrazin-2(1H)-one, serves as a highly effective intermediate, primarily due to the presence of two reactive chlorine atoms attached to the pyrazinone core. These chlorine atoms act as leaving groups, enabling a wide range of substitution reactions to introduce new functional groups and build molecular complexity.
The utility of this scaffold as a versatile intermediate is demonstrated by its use in the creation of libraries of derivatives. For instance, a family of 3,5-dichloropyrazin-2(1H)-one derivatives was synthesized to explore their biological activities, highlighting the scaffold's capacity to serve as a foundational structure for generating numerous analogs. nih.gov The synthesis of such compounds and their analogs relies on a deep understanding of the heterocyclic properties of pyrazinones and the methods for their construction and subsequent derivatization. rsc.orgresearchgate.net
Functionalization via Palladium-Catalyzed Cross-Coupling Reactions or Nucleophilic Substitutions
The two chlorine atoms on the this compound ring are key to its functionalization. These sites are susceptible to both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. researchgate.netnih.gov
Nucleophilic Aromatic Substitution (SNAr): The pyrazinone ring is electron-deficient, which facilitates the attack of nucleophiles. masterorganicchemistry.com This allows for the displacement of the chloro groups by a range of nucleophiles, including amines, alkoxides, and thiolates. researchgate.net The reaction proceeds via an addition-elimination mechanism, often forming a stable "Meisenheimer" intermediate. masterorganicchemistry.comnih.gov The regioselectivity of these substitutions on unsymmetrical dichloropyrazines can be influenced by the reaction conditions and the nature of the nucleophile. researchgate.net For SNAr reactions, the reactivity of halogens is often F > Cl > Br > I, as the highly electronegative fluorine strongly activates the ring for nucleophilic attack, and the C-X bond cleavage is not the rate-determining step. masterorganicchemistry.comyoutube.com
Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. While the reactivity of aryl chlorides in these reactions is typically lower than that of bromides or iodides, they are effective substrates under appropriate catalytic conditions. nih.govrsc.org
Studies on the closely related 3,5-dichloropyridazine (B104411) scaffold have shown that site-selective mono-arylation can be achieved with high precision by tuning the palladium catalyst's ligand system. nih.govrsc.orgresearchgate.net For example, electron-deficient bidentate ligands like dppf tend to favor coupling at the C3 position, whereas bulky, electron-rich monodentate ligands such as QPhos can switch the selectivity to the C5 position. rsc.org This ligand-dependent selectivity allows for the modular and predictable construction of diverse biaryl and vinyl-substituted pyrazinones. A similar strategy has been successfully applied to other dichlorinated heterocycles like 3,5-dichloro-1,2,4-thiadiazole, where sequential couplings can produce diaryl compounds with non-identical aryl groups. researchgate.net
Below is a table summarizing the ligand-dependent site-selectivity observed in the Suzuki coupling of the analogous 3,5-dichloropyridazine system, which provides a model for the expected reactivity of this compound.
| Substrate | Catalyst System (Ligand) | Major Coupling Position | Reference |
|---|---|---|---|
| 3,5-Dichloropyridazine | Pd(OAc)₂ / dppf | C3 | rsc.org |
| 3,5-Dichloropyridazine | Pd₂(dba)₃ / QPhos | C5 | rsc.org |
| 3,5-Dichloropyridazine | Pd(PPh₃)₄ | C3 | rsc.org |
Incorporation into Complex Heterocyclic Systems and Natural Product Analogs
The pyrazinone core is a feature of many natural products, particularly those derived from microbial sources and marine sponges. nih.govresearchgate.netresearchgate.net Notable examples include the bromotyrosine alkaloids ma'edamines A and B and the complex peptidyl metabolite dragmacidin D. rsc.orgnih.gov This natural prevalence establishes the 2(1H)-pyrazinone scaffold as a privileged structure for the synthesis of natural product analogs.
The this compound scaffold can be elaborated into more complex heterocyclic systems. One powerful method involves the conversion of the pyrazinone into a 3-oxidopyrazinium ylide. These intermediates can readily participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as acrylates, to construct novel bridged bicyclic systems like 3,8-diazabicyclo[3.2.1]octanes and 2,5-diazabicyclo[2.2.2]octanes. researchgate.net This strategy provides a route to complex, three-dimensional structures from the relatively simple pyrazinone starting material. Furthermore, the pyrazinone framework has been used to prepare pyrazine (B50134) nucleosides, which are analogs of natural pyrimidine (B1678525) nucleosides with potential therapeutic applications. rsc.org
Applications in Medicinal Chemistry Programs for Scaffold Diversification
In medicinal chemistry, the systematic modification of a central core structure, or scaffold, is a key strategy for discovering new drugs with improved potency, selectivity, and pharmacokinetic properties. uniroma1.itniper.gov.in The this compound ring is an excellent scaffold for such diversification efforts due to its synthetic tractability and the biological relevance of the pyrazinone motif. rsc.orgnih.gov
A prime example of this application is the synthesis and evaluation of a library of 3,5-dichloropyrazin-2(1H)-one derivatives as potential antifungal agents. nih.gov In a study targeting the fungal pathogen Candida albicans, various substitutions were made at the chlorine positions of the pyrazinone ring. This scaffold diversification led to the identification of compounds with significant fungicidal activity. nih.govresearchgate.net The most active compounds from this study were found to induce the accumulation of reactive oxygen species in the pathogen. nih.gov
The table below presents data for selected derivatives from this study, illustrating the impact of scaffold diversification on antifungal activity.
| Compound | Substituent | Antifungal Activity (vs. C. albicans) | Reference |
|---|---|---|---|
| Derivative 11 | (Structure not specified in abstract) | High | nih.gov |
| Derivative 20 | (Structure not specified in abstract) | High | nih.gov |
This approach, often termed "scaffold hopping," allows medicinal chemists to explore new chemical space while retaining the key pharmacophoric features of a known active molecule. acs.orgnih.govresearchgate.net The pyrazinone core can serve as a novel replacement for other heterocyclic systems to improve properties such as metabolic stability and target selectivity. niper.gov.inacs.org
Development of Prodrug Strategies Utilizing the Pyrazinone Scaffold
A prodrug is an inactive or less active molecule that is converted into an active drug within the body through enzymatic or chemical processes. This strategy is widely used to overcome undesirable pharmacokinetic properties of a drug, such as poor solubility, limited permeability, or rapid metabolism. nih.gov
The pyrazinone scaffold is well-suited for the design of prodrugs. A prominent example of a related heterocyclic compound used as a prodrug is Favipiravir, an antiviral agent. rsc.orgmdpi.com Favipiravir is a pyrazine-based molecule that is inactive in its administered form. In vivo, it undergoes intracellular phosphoribosylation to become the active favipiravir-ribofuranosyl-5'-triphosphate (RTP). mdpi.com This active form then targets and inhibits viral RNA-dependent RNA polymerase.
This successful application demonstrates the potential of the pyrazine and, by extension, the pyrazinone scaffold in prodrug design. The N1-isopropyl group and the pyrazinone carbonyl group of this compound offer potential sites for attaching promoieties—chemical groups designed to be cleaved in vivo—to modulate the compound's properties for improved delivery and efficacy. While specific prodrugs of this compound are not detailed in the reviewed literature, the established success of related structures provides a strong rationale for its use in future prodrug development programs.
Future Perspectives and Emerging Research Directions for 3,5 Dichloro 1 Isopropylpyrazin 2 1h One
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
Future research will likely focus on developing more efficient, environmentally benign, and cost-effective methods for synthesizing 3,5-Dichloro-1-isopropylpyrazin-2(1H)-one. Current synthetic organic chemistry trends emphasize sustainability, which involves minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources.
Key research avenues may include:
Biocatalysis: Exploring enzymatic or whole-cell biocatalytic methods for the synthesis of pyrazinone cores. Nature utilizes hybrid nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) machinery to create complex pyrazinones. nih.govacs.org Investigating if similar biosynthetic logic can be engineered to produce halogenated derivatives could provide a highly sustainable and specific synthetic route.
Flow Chemistry: Implementing continuous flow chemistry processes could offer improved control over reaction parameters (temperature, pressure, and stoichiometry), leading to higher yields, better purity, and enhanced safety, especially for exothermic halogenation or alkylation steps.
Greener Solvents and Catalysts: A significant push will be towards replacing traditional volatile and toxic organic solvents with greener alternatives like ionic liquids, supercritical fluids, or water. rsc.org Research into novel, recyclable catalysts, including organocatalysts or earth-abundant metal catalysts, could also reduce the environmental impact of synthesis. rsc.org
Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Heterocyclic Compounds
| Feature | Conventional Synthesis (e.g., Batch) | Potential Sustainable Synthesis (e.g., Flow/Biocatalysis) |
| Solvent | Often uses dimethylformamide (DMF), N-methylpyrrolidone (NMP) | Acetonitrile, water, or bio-derived solvents |
| Temperature | High temperatures often required | Lower reaction temperatures, reducing energy use |
| Waste | Produces significant toxic and hazardous waste | Minimized waste streams, potential for recycling |
| Atmosphere | Often requires inert atmosphere (e.g., Argon) | Can be designed to operate in air |
| Catalyst | Precious metal catalysts (e.g., Palladium, Ruthenium) | Biocatalysts, organocatalysts, earth-abundant metals |
This table illustrates general principles in sustainable chemistry that could be applied to the synthesis of the target compound, based on findings for related heterocyclic structures. rsc.org
Deeper Mechanistic Understanding of Compound Reactivity and Selectivity
A fundamental understanding of the reactivity of the this compound scaffold is crucial for its derivatization and application. The two chlorine atoms represent key reactive sites for nucleophilic substitution, cross-coupling reactions, and other transformations.
Future mechanistic studies would likely focus on:
Regioselectivity: Investigating the differential reactivity of the chlorine atoms at the C3 and C5 positions. Kinetic and thermodynamic studies would clarify which position is more susceptible to substitution under various reaction conditions and with different nucleophiles.
Reaction Intermediates: Utilizing advanced spectroscopic techniques (e.g., in-situ NMR, FT-IR) and computational modeling to identify and characterize transient intermediates, such as Meisenheimer complexes, which could form during nucleophilic aromatic substitution reactions.
Influence of the Isopropyl Group: Elucidating the electronic and steric influence of the N1-isopropyl group on the reactivity of the pyrazinone ring and the attached chlorine atoms.
Advanced Computational Modeling for Predictive Research and De Novo Design
Computational chemistry is an indispensable tool for accelerating chemical research. For this compound, computational approaches can predict properties and guide experimental work, saving time and resources.
Emerging applications in this area include:
Property Prediction: Employing Density Functional Theory (DFT) and other quantum mechanical methods to calculate key molecular properties such as electron density distribution, orbital energies (HOMO/LUMO), and reactivity indices. These calculations can predict the most likely sites for electrophilic or nucleophilic attack.
De Novo Design: Using the core structure of this compound as a starting point for the de novo design of new derivatives with tailored properties. nih.gov Algorithms can virtually modify the scaffold and screen vast chemical spaces for molecules with high predicted activity against a specific biological target, such as a kinase or receptor binding pocket.
Reaction Mechanism Simulation: Modeling potential reaction pathways to understand activation barriers and transition state geometries, providing insights into reaction mechanisms and helping to optimize conditions for desired outcomes.
Role in Chemical Biology as a Probe for Biological Systems
Beyond therapeutic potential, this compound can be developed into a valuable tool for chemical biology. Chemical probes are small molecules used to study and manipulate biological systems.
Potential roles as a chemical probe include:
Activity-Based Probes: By modifying one of the chlorine atoms with a reporter tag (e.g., a fluorophore or biotin) and a reactive group, the molecule could be converted into an activity-based probe to covalently label and identify specific enzyme targets within a complex proteome.
Fluorescent Imaging Agents: Derivatization of the pyrazinone core could lead to new fluorescent probes. For example, related nitrogen-containing heterocycles have been developed into sensors for metal ions or for imaging specific cellular states like hypoxia. nih.gov
Fragment-Based Ligand Discovery: The core scaffold itself can be used in fragment-based screening to identify proteins that it binds to, providing starting points for the development of more potent and specific ligands.
Q & A
Basic: What synthetic methodologies are recommended for preparing 3,5-Dichloro-1-isopropylpyrazin-2(1H)-one with high purity?
Answer:
The synthesis of pyrazinone derivatives typically involves cyclization reactions or functionalization of pre-existing heterocyclic frameworks. For 3,5-dichloro-substituted analogs, chlorination steps using agents like POCl₃ or SOCl₂ under controlled conditions are critical. A two-step approach is often employed:
Core Formation : Construct the pyrazin-2(1H)-one scaffold via condensation of isopropylamine with diketone precursors under reflux in ethanol or acetonitrile.
Chlorination : Introduce chlorine atoms at positions 3 and 5 using chlorinating agents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., ethanol/water) ensures high purity.
Methodological Note : Monitor reaction progress using TLC and confirm purity via HPLC (≥95% area normalization) .
Basic: Which spectroscopic and crystallographic techniques are essential for structural characterization?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies substituent positions and confirms regioselectivity. For example, the isopropyl group’s methyl protons appear as a doublet (δ 1.2–1.4 ppm), while the pyrazinone carbonyl resonates near δ 160 ppm .
- X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves bond lengths and angles, critical for validating stereoelectronic effects.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 221.02).
Advanced: How can computational modeling resolve discrepancies between experimental and theoretical spectral data?
Answer:
Discrepancies often arise from solvent effects or conformational flexibility. A robust workflow includes:
DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to simulate NMR shifts (e.g., using Gaussian 16).
Solvent Correction : Apply the IEF-PCM model to account for DMSO interactions.
Dynamic Averaging : Use molecular dynamics (MD) to model rotational barriers of the isopropyl group, which may split NMR peaks.
Cross-validate results with experimental IR (C=O stretch ~1680 cm⁻¹) and XRD data .
Advanced: How should researchers design assays to evaluate the biological activity of this compound?
Answer:
For in vitro studies (e.g., antimicrobial or enzyme inhibition):
- Dose-Response Curves : Test concentrations from 1 µM to 100 µM in triplicate.
- Control Experiments : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and vehicle controls (DMSO ≤0.1%).
- Mechanistic Probes : Use fluorescent probes (e.g., dihydrorhodamine 123 for ROS detection) to assess oxidative stress modulation.
Data Interpretation : Apply nonlinear regression (GraphPad Prism) to calculate IC₅₀ values and compare with structurally similar analogs .
Advanced: What strategies address contradictory results in reaction yields under varying catalytic conditions?
Answer:
Contradictions may stem from catalyst poisoning or solvent polarity effects. A systematic approach includes:
Design of Experiments (DoE) : Vary catalysts (e.g., Pd(OAc)₂ vs. CuI), solvents (DMF vs. THF), and temperatures in a factorial design.
Kinetic Profiling : Use in-situ IR or HPLC to track intermediate formation and identify rate-limiting steps.
Post-Hoc Analysis : Apply ANOVA to isolate significant variables. For example, polar aprotic solvents may enhance chloride displacement in pyrazinone synthesis .
Advanced: How to establish structure-activity relationships (SAR) for derivatives of this compound?
Answer:
- Analog Synthesis : Modify substituents (e.g., replace isopropyl with cyclopropyl) and assess bioactivity changes.
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with activity.
- Crystallographic Data : Overlay active/inactive analogs in PyMOL to identify critical pharmacophoric features.
Example : A 2024 study on pyrazole derivatives demonstrated that electron-withdrawing groups (e.g., -Cl) enhance binding to target enzymes .
Advanced: What protocols ensure reproducibility in crystallographic data for this compound?
Answer:
- Crystal Growth : Use slow evaporation (pentane/ether) to obtain diffraction-quality crystals.
- Data Collection : Collect ≥98% complete datasets at 100 K with a synchrotron source (λ = 0.710–0.980 Å).
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Validate via R-factor convergence (<5%) and CheckCIF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
